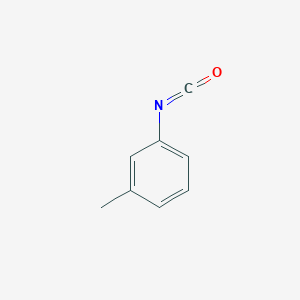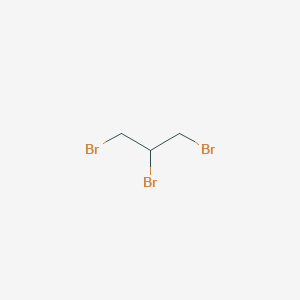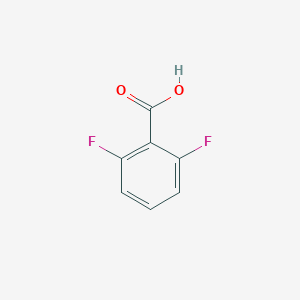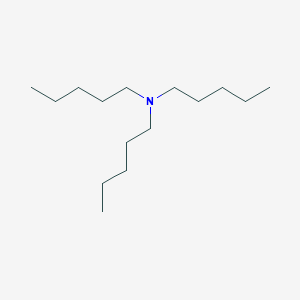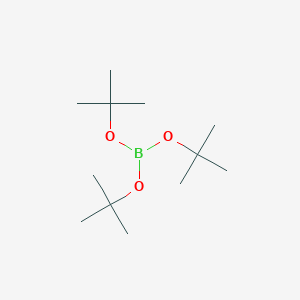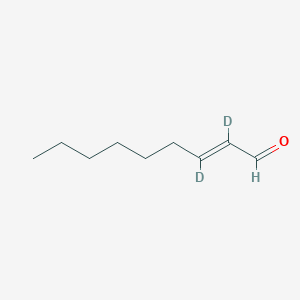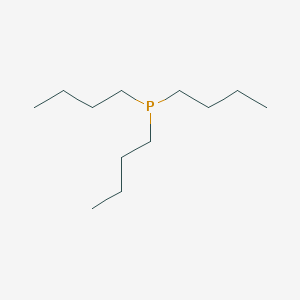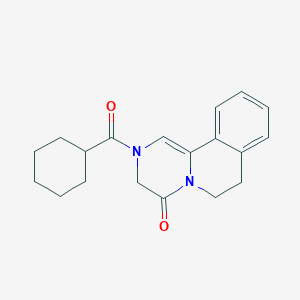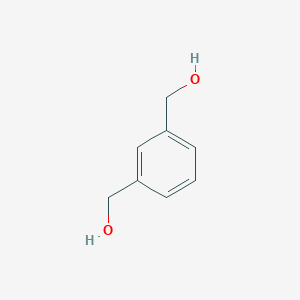
1,3-Benzenedimethanol
Übersicht
Beschreibung
1,3-Benzenedimethanol is a chemical compound that is structurally related to benzene, with two hydroxymethyl groups attached to the benzene ring. Although the provided papers do not directly discuss 1,3-benzenedimethanol, they do provide insights into similar compounds and their properties, which can be informative for understanding the chemistry of 1,3-benzenedimethanol.
Synthesis Analysis
The synthesis of related compounds can offer insights into potential synthetic routes for 1,3-benzenedimethanol. For instance, the synthesis of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of pyrazol derivatives involves the reaction of phloroglucinol with chlorosulfonic acid . This suggests that similar sulfonation reactions could potentially be applied to the synthesis of 1,3-benzenedimethanol derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 1,3-benzenedimethanol has been studied using computational methods. For example, the structural and electronic properties of a benzene-1,2-diol derivative were investigated using density functional theory, which included analysis of optimized geometrical properties and wave functional properties . These methods could be applied to 1,3-benzenedimethanol to predict its molecular structure and reactivity.
Chemical Reactions Analysis
The reactivity of benzene derivatives can be inferred from studies on similar compounds. The paper on 1,3,5-Tris(hydrogensulfato) benzene describes its use as a catalyst in condensation reactions , indicating that 1,3-benzenedimethanol might also participate in or catalyze similar reactions due to the presence of reactive hydroxymethyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenedimethanol derivatives can be complex. For example, the electron transport properties of benzenedithiol and benzenedimethanethiol were studied by creating molecular junctions with gold electrodes, revealing conductance values and the effect of electrochemical gating . Similarly, the adsorption of 1,4-benzenedimethanethiol on silver and gold surfaces was investigated, providing insights into the stability and dynamics of thiolate structures on metal surfaces . These studies suggest that 1,3-benzenedimethanol may also form stable structures on metal surfaces and have unique conductance properties when used in molecular electronics.
Wissenschaftliche Forschungsanwendungen
Safety Evaluation in Food Contact Materials
1,3-Bis(isocyanatomethyl)benzene, which hydrolyses to 1,3-benzenedimethanamine, has been evaluated for safety in food contact materials. The compound has been tested for genotoxicity and found to be non-genotoxic in vivo. Its usage in food packaging materials, specifically in multilayer films, is considered safe under certain migration limits (Flavourings, 2012).
Chemical Synthesis and Oxidation Studies
Organometallic Chemistry
Research in organometallic chemistry has involved 1,3-Benzenedimethanol in the synthesis of palladium(II) and platinum(II) complexes. These complexes are utilized in asymmetric aldol reactions, demonstrating the compound's application in catalysis and synthesis (J. Longmire, Xumu Zhang, & M. Shang, 1998).
Adsorption Studies
The adsorption characteristics of 1,3-benzenedimethanol on gold surfaces have been investigated, providing insights into its applications in surface chemistry and nanotechnology (J. Lim, Youngmin Kim, O. Kwon, & S. Joo, 2008).
Metal-Organic Frameworks
A study on metal-organic frameworks (MOFs) utilized 1,3-Benzenedicarboxylate units to create frameworks with nanometre-sized metal-organic cuboctahedra. This research underscores the compound's relevance in the field of MOFs (Y. Zou, Mira Park, Seunghee Hong, & M. Lah, 2008).
Infrared Emission Tunable Spectroscopy (IETS)
IETS studies of 1,3-benzenedimethanol adsorbed on thin-film aluminium and magnesium oxide suggest potential applications in spectroscopy and surface science (N. Brown, B. Meenan, & G. M. Taggart, 1992).
Copolymer Synthesis
1,3-Benzenedimethanol has been used as a chain extender in the synthesis of dimethylsiloxane-urea-urethane copolymers, demonstrating its application in polymer chemistry (T. Ho, K. Wynne, & R. Nissan, 1993).
Luminescent Lanthanide Complexes
Research in the field of luminescence has explored the use of 1,3-Benzenedimethanol-based ligands for synthesizing luminescent lanthanide complexes, indicating its application in materials science and photophysical studies (Andrew P. Bassett et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMLORGQOFONNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060815 | |
| Record name | 1,3-Benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenedimethanol | |
CAS RN |
626-18-6 | |
| Record name | 1,3-Benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-xylene-α,α'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

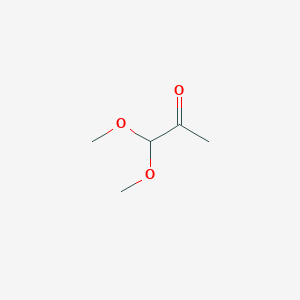
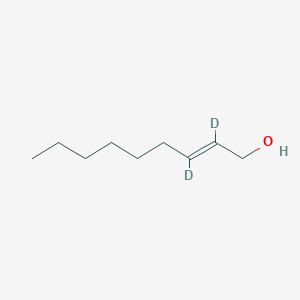
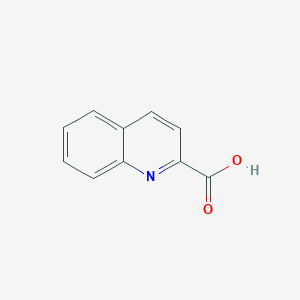

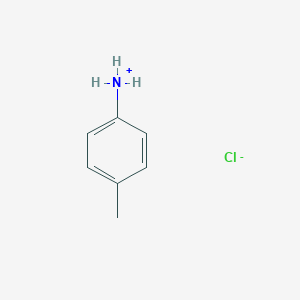
![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)
